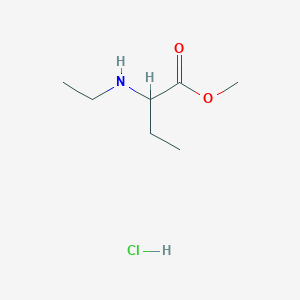

Methyl 2-(ethylamino)butanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(ethylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCJRFLBIOQARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(ethylamino)butanoate hydrochloride typically involves the esterification of butanoic acid derivatives. One common method includes the reaction of 2-bromoethyl butanoate with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)butanoate hydrochloride undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form primary alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.

Substitution: Common nucleophiles include amines and alcohols, which react under mild to moderate conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(ethylamino)butanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, leading to the formation of carboxylic acid and alcohol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and reduction reactions, influencing the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table highlights key structural analogues and isomers of methyl 2-(ethylamino)butanoate hydrochloride, emphasizing differences in substituent positions, branching, and functional groups:

Key Observations :

- Positional Isomerism: Methyl 4-(ethylamino)butanoate HCl differs only in the ethylamino group’s position (C4 vs.

- Branching: Ethyl 2-amino-2-ethylbutanoate HCl introduces a branched ethyl group at the amino-bearing carbon, altering solubility and reactivity .

Physicochemical Properties

Comparative physicochemical data (where available):

Implications :

- Higher molecular weight and LogP in ethyl-substituted analogues (e.g., ) correlate with increased lipophilicity, which may impact membrane permeability in biological systems.

Biological Activity

Methyl 2-(ethylamino)butanoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an ethylamino group. Its unique stereochemistry and functional groups contribute to its reactivity and interaction with biological systems. The compound can undergo hydrolysis to yield 2-(ethylamino)butanoic acid, which may participate in various metabolic pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The ester group facilitates hydrolysis, releasing the active form of the compound, which can modulate enzyme activity and influence physiological responses.

Enzyme Interaction

Research indicates that compounds with similar structures often interact with monoamine oxidases (MAOs), which are critical for the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood and cognitive functions .

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study assessed the inhibitory effects of methyl 2-(ethylamino)butanoate on MAO enzymes. Results indicated significant inhibition, suggesting potential applications in treating mood disorders through modulation of neurotransmitter levels .

- Antioxidant Activity Assessment : In vitro tests demonstrated that methyl 2-(ethylamino)butanoate exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular environments .

- Cytotoxicity Evaluation : The compound was evaluated for cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent.

Research Applications

This compound has several applications in scientific research:

- Pharmacology : Investigated as a potential therapeutic agent for mood disorders due to its MAO inhibitory properties.

- Biochemistry : Studied for its role in cellular signaling and metabolic pathways.

- Cancer Research : Explored for its cytotoxic properties against cancer cells.

Q & A

Q. What is the standard synthetic route for Methyl 2-(ethylamino)butanoate hydrochloride?

The compound is synthesized via a two-step process:

Step 1 : React Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyborohydride in dichloroethane under nitrogen, followed by extraction and purification.

Step 2 : Reductive deprotection using palladium on carbon under hydrogen atmosphere, followed by HCl treatment to yield the final product. Yield: 71% after column chromatography .

Q. How is this compound characterized spectroscopically?

- 1H-NMR (DMSO-d6) : Key peaks include δ 8.98 (broad singlet, NH), 3.88 (d, methoxy group), and 1.02 (s, tert-butyl protons) .

- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 853.0 [M+H]+) confirm purity and structural integrity .

Q. What are the solubility properties and storage recommendations?

Q. What safety precautions are critical during handling?

- Use nitrile gloves, fume hoods, and eye protection (NIOSH/EN 166 standards).

- Avoid skin contact; rinse immediately with water for 15 minutes upon exposure. Ensure proper ventilation and emergency showers are accessible .

Advanced Research Questions

Q. How can reaction yield be optimized during reductive deprotection?

- Catalyst loading : Use 20 wt.% Pd/C for efficient hydrogenolysis.

- Reaction time : Extend stirring to 6–8 hours for complete conversion.

- Temperature : Maintain 25°C to avoid side reactions. Yield improvements (up to 80%) are achievable via controlled hydrogen pressure (1–3 atm) .

Q. What methodologies resolve discrepancies in NMR data across batches?

- Standardized solvents : Use DMSO-d6 for consistency in proton exchange rates.

- Internal standards : Add tetramethylsilane (TMS) for chemical shift calibration.

- Cross-validation : Compare with published spectra (e.g., δ 9.00 for NH in analogous compounds) .

Q. How is chiral purity ensured during synthesis?

- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers.

- Stereochemical retention : Use (S)-configured starting materials and avoid racemization by maintaining pH >7 during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.